molecular formula C17H24N2O5 B13223098 tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate

Cat. No.: B13223098
M. Wt: 336.4 g/mol
InChI Key: WHBDOEMKGLPAED-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is a chemical compound known for its unique structure and properties It is a derivative of carbamate, featuring a tert-butyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The nitrophenyl group can be modified to enhance the compound’s pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate involves the interaction of its functional groups with biological targets. The carbamate group can be hydrolyzed by enzymes, releasing active compounds that interact with specific molecular pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is unique due to its specific combination of functional groupsIts structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)18-12-8-4-5-11-15(20)13-9-6-7-10-14(13)19(22)23/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,18,21)

InChI Key

WHBDOEMKGLPAED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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